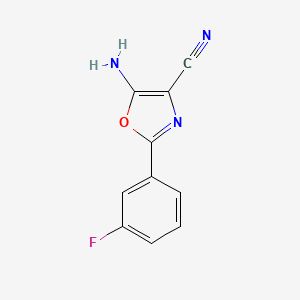
5-Amino-2-(3-fluorofenil)-1,3-oxazol-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound . It belongs to the class of organic compounds known as flavones . These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids and their esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is based on the flavone nucleus, which is a common structure in many organic compounds . The compound contains a phenyl substituent and two hydroxyl groups attached to boron .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de flavona, incluido APF-1, han llamado la atención debido a su potencial como agentes anticancerígenos selectivos. En un estudio realizado por Mobbili et al., APF-1 demostró una citotoxicidad significativa contra las células de cáncer de pulmón de células no pequeñas (NSCLC) (A549 y NCI-H1975) a concentraciones micromolares bajas. Es importante destacar que exhibió un índice selectivo (SI) más alto en las células cancerosas en comparación con los fibroblastos sanos. Los análisis citométricos de flujo revelaron que APF-1 indujo la apoptosis y el arresto del ciclo celular en la fase G2/M al regular positivamente la expresión de p21 .
Síntesis de Flavona
El andamiaje de flavona sirve como una plataforma versátil para el descubrimiento de fármacos. Los investigadores han explorado diversas modificaciones del núcleo de flavona, lo que ha llevado al desarrollo de nuevos compuestos como APF-1. Estos esfuerzos apuntan a mejorar la eficacia y selectividad de los fármacos anticancerígenos .
Tratamiento del Cáncer de Pulmón de Células No Pequeñas (NSCLC)
Dadas sus prometedoras propiedades anticancerígenas, APF-1 podría investigarse más a fondo como una posible opción terapéutica específicamente para NSCLC. Comprender su mecanismo de acción y optimizar su administración podría allanar el camino para terapias dirigidas .
Grupos Fenoxi en el Diseño de Fármacos
La porción aminofenoxi en APF-1 desempeña un papel crucial en su actividad. Los investigadores pueden explorar otros compuestos basados en fenoxi por su potencial en el tratamiento del cáncer. El diseño racional y la síntesis de derivados similares podrían producir fármacos más efectivos .
Agentes Anticancerígenos Selectivos
La toxicidad selectiva hacia el cáncer de APF-1 lo convierte en un candidato atractivo para el desarrollo posterior de fármacos. Los investigadores pueden basarse en su estructura para crear nuevos compuestos basados en flavona con propiedades mejoradas y efectos secundarios reducidos .
Superación de la Resistencia a la Quimioterapia
Dado que la quimioterapia a menudo enfrenta desafíos relacionados con la resistencia a los fármacos y los efectos secundarios, compuestos como APF-1 ofrecen esperanza para superar estas limitaciones. Investigar su impacto en las células cancerosas resistentes a los fármacos podría proporcionar información valiosa .
Mobbili, G., Romaldi, B., Sabbatini, G., Amici, A., Marcaccio, M., Galeazzi, R., Laudadio, E., Armeni, T., & Minnelli, C. (2023). Identificación de un Derivado de Flavona que Muestra una Porción 4'-Aminofenoxi como un Potencial Agente Anticancerígeno Selectivo en Células Tumorales NSCLC. Molecules, 28(7), 3239. DOI: 10.3390/molecules28073239
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is the enzyme Sulfotransferase (SULT1A1) . This enzyme plays a crucial role in the metabolism and detoxification of drugs, and its activation is required for the antiproliferative effect of the drug .
Mode of Action
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is metabolized and activated by SULT1A1 . The drug induces DNA-protein cross-links (DPC) and histone γ-H2AX in sensitive human tumor cell lines . The activation of SULT1A1 by the drug leads to the formation of reactive metabolites that bind to cellular macromolecules .
Biochemical Pathways
The biochemical pathway involved in the action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The drug’s action in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its metabolism by Cytochrome P450 (CYP1A1 and CYP1A2) enzymes . These enzymes convert the drug into active metabolites that bind to cellular macromolecules . The drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by these metabolic processes .
Result of Action
The result of the action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is the induction of DNA-protein cross-links and histone γ-H2AX . This leads to the inhibition of cell proliferation, particularly in breast and renal cancer cells .
Action Environment
The action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile can be influenced by environmental factors. For instance, the stability of the drug in water systems can affect its action . Additionally, the drug’s action can be influenced by the presence of other compounds, such as natural flavonoids, which can inhibit the activity of SULTs and CYP enzymes .
Análisis Bioquímico
Biochemical Properties
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It is metabolized and activated by Cytochrome P450 enzymes (CYPs), specifically CYP1A1 . The interactions between this compound and these biomolecules are crucial for its role in biochemical reactions .
Cellular Effects
The effects of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile on cells are significant. It has been found to have antiproliferative activity in a variety of human tumor cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into active metabolites that bind to cellular macromolecules .
Metabolic Pathways
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is involved in metabolic pathways mediated by Cytochrome P450 enzymes (CYPs), including CYP1A1
Propiedades
IUPAC Name |
5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWGHDAKBZIPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2477980.png)
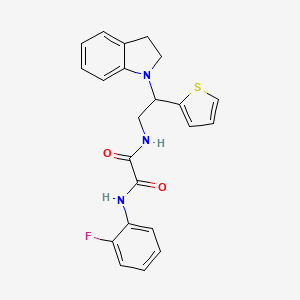
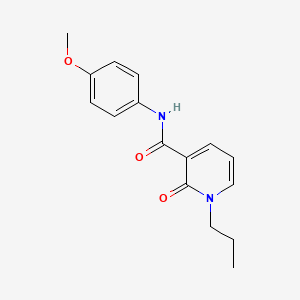
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
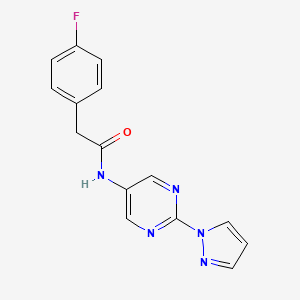
![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)
![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)
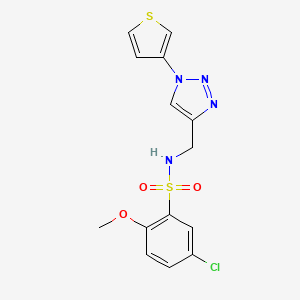
![5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2477999.png)


